molecular formula C23H29N B14256208 N,N-Dibenzylnon-2-yn-1-amine CAS No. 351215-76-4

N,N-Dibenzylnon-2-yn-1-amine

Cat. No.: B14256208
CAS No.: 351215-76-4
M. Wt: 319.5 g/mol
InChI Key: ZKVZVRXIJKKGPP-UHFFFAOYSA-N
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Description

N,N-Dibenzylnon-2-yn-1-amine is a secondary amine featuring two benzyl groups attached to the nitrogen atom and a non-2-yn-1-amine backbone. The structure comprises a terminal alkyne (C≡C) at the second carbon of a nine-carbon chain, with the amine group at the first position.

Properties

CAS No.

351215-76-4

Molecular Formula

C23H29N

Molecular Weight

319.5 g/mol

IUPAC Name

N,N-dibenzylnon-2-yn-1-amine

InChI

InChI=1S/C23H29N/c1-2-3-4-5-6-7-14-19-24(20-22-15-10-8-11-16-22)21-23-17-12-9-13-18-23/h8-13,15-18H,2-6,19-21H2,1H3

InChI Key

ZKVZVRXIJKKGPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylnon-2-yn-1-amine typically involves the reaction of non-2-yn-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylnon-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dibenzylnon-2-yn-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzylnon-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N,N-Dibenzylnon-2-yn-1-amine:

Compound Name Key Features Molecular Formula Relevant Properties/Applications
N,N-Dimethylpent-4-en-2-yn-1-amine () Alkyne and amine with methyl substituents, shorter chain (C7H11N) C₇H₁₁N Simpler structure; used in studies of alkyne reactivity and as a precursor in small-molecule synthesis.
N-Methyl-N-prop-2-ynylprop-2-yn-1-amine () Di-propargylamine with methyl group (C7H9N) C₇H₉N High alkyne density; potential for polymer crosslinking or metal coordination chemistry.
Triallylamine (N,N-Diallylprop-2-en-1-amine) () Allyl substituents and alkene backbone (C9H15N) C₉H₁₅N Industrial applications in resin synthesis; less steric hindrance compared to benzyl groups.
N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine () Dibenzannulated oxepin ring with propargylamine (C19H17NO) C₁₉H₁₇NO Enhanced aromaticity; potential pharmacological activity due to fused-ring system.
Benzathine Benzylpenicillin () Dibenzylethylenediamine salt (C48H56N4O8S2) C₄₈H₅₆N₄O₈S₂ Demonstrates stability imparted by dibenzyl groups; used as a long-acting antibiotic formulation.

Key Comparative Analysis

  • Steric and Electronic Effects: The dibenzyl groups in this compound introduce significant steric hindrance compared to methyl () or allyl () substituents. This may reduce nucleophilicity at the nitrogen but enhance stability against oxidation . The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), similar to propargylamines in and . However, the long carbon chain (non-2-yn) may influence solubility and reaction kinetics .
  • Synthetic Accessibility: Synthesis likely involves alkylation of non-2-yn-1-amine with benzyl halides, analogous to methods in (e.g., SN2 reactions with benzyl bromides). Challenges include controlling regioselectivity due to the alkyne’s acidity . Contrast with triallylamine (), which is synthesized via allylation of ammonia, a less sterically demanding process.
  • Melting Point/B solubility: Data gaps exist for the target compound, but dibenzyl-substituted amines (e.g., ) typically exhibit higher melting points and lower water solubility than less bulky analogs.
  • Applications :

    • Medicinal Chemistry : Dibenzyl groups are common in prodrugs () and kinase inhibitors. The alkyne moiety could enable bioconjugation or targeted drug delivery .
    • Material Science : Propargylamines () are used in conductive polymers; the extended carbon chain in the target compound might modify mechanical properties .

Research Findings and Data Gaps

  • Reactivity Studies : Propargylamines like N,N-Dimethylpent-4-en-2-yn-1-amine () undergo alkyne-specific reactions (e.g., hydroamination), but the impact of benzyl groups on such reactions remains unexplored for the target compound.
  • Biological Activity : Fluorinated benzylamines () show enhanced metabolic stability, suggesting that halogenation of the target compound could optimize pharmacokinetics.
  • Safety Data : Dibenzylamines generally exhibit low acute toxicity (similar to ), but chronic exposure risks require further study.

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